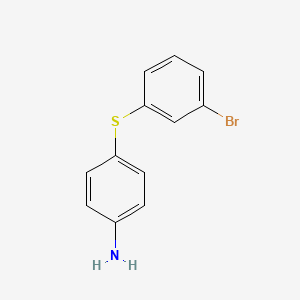

3-(p-Aminobenzenethioxy)bromobenzene

Description

3-(p-Aminobenzenethioxy)bromobenzene is a brominated aromatic compound featuring a thioether linkage (-S-) connecting a bromobenzene ring to a para-aminobenzene moiety. This structure combines electron-withdrawing (bromine) and electron-donating (amino) groups, which influence its reactivity, solubility, and metabolic behavior.

Properties

Molecular Formula |

C12H10BrNS |

|---|---|

Molecular Weight |

280.19 g/mol |

IUPAC Name |

4-(3-bromophenyl)sulfanylaniline |

InChI |

InChI=1S/C12H10BrNS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 |

InChI Key |

NSIINFKYIFZHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on bromobenzene derivatives significantly alter their properties. Key comparisons include:

Key Observations :

- The thioxy group in this compound reduces polarity compared to oxygen-linked analogs (e.g., alkoxy derivatives), increasing lipophilicity and membrane permeability .

Metabolic Stability and Toxicity Pathways

- Bromobenzene (parent compound) : Metabolized via cytochrome P450-mediated epoxidation to form 3,4-oxide, which conjugates with glutathione (GSH) to prevent toxicity. Depletion of GSH leads to covalent binding of reactive metabolites to hepatic proteins, causing necrosis .

- This compound: The bulky thioxy-aminophenyl group may sterically hinder epoxidation at the 3,4 position, diverting metabolism to alternative pathways (e.g., hydroxylation or sulfation). This could reduce GSH depletion and hepatotoxicity compared to bromobenzene .

- For instance, electron-donating groups (e.g., -NH₂) slow oxidative metabolism, extending half-life .

Research Findings and Implications

Toxicity Mitigation Strategies

- Glutathione conjugation: As seen in acetaminophen toxicity (), maintaining hepatic GSH levels is critical for detoxifying reactive metabolites. Derivatives like this compound, which may avoid GSH depletion, could exhibit lower hepatotoxicity .

- Structural modifications : Introducing polar groups (e.g., -NH₂) improves water solubility, reducing reliance on metabolic detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.